Methyl o-ethylphenyl sulfone
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Description
“Methyl o-ethylphenyl sulfone” is a type of sulfone, an organosulfur compound containing a sulfonyl functional group . Sulfones are highly versatile building blocks and find various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . They are known for their exceptional versatility and have been extensively exploited in organic synthesis .
Synthesis Analysis
The synthesis of sulfones has been a topic of interest in recent years. One approach is the oxidation of sulfides, a process that has been developed to occur under mild conditions with the catalysis of N-hydroxyphthalimide (NHPI) . Another method involves the use of a new chemical reagent that reacts with various bis-nucleophiles, leading to the rapid formation of previously unknown heteroaromatic methyl sulfones .Molecular Structure Analysis
Sulfones are organosulfur compounds that contain a sulfonyl functional group attached to two carbon atoms . The molecular structure of sulfones can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .Chemical Reactions Analysis
Sulfones are known for their versatile reactivity. They can participate in various chemical processes, leading to their description as "chemical chameleons" . For example, vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols .Physical And Chemical Properties Analysis
Sulfones are classified as amorphous thermoplastic polymers with clarity, high glass-transition temperature (Tg), and good mechanical strength . They also possess outstanding stability and resistance to heat, oxidation, hydrolysis, and chemical environments .Safety and Hazards
Future Directions
Recent developments in the synthesis of sulfones have opened a new area of research with burgeoning activity. This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . Future investigations will concentrate on the covalent and non-covalent interactions between the new warheads and the targeted enzymes .
properties
IUPAC Name |
1-ethyl-2-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBORJHYQZRGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-(methylsulfonyl)benzene |
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